molecular formula C32H34O11S2 B15189159 alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))- CAS No. 138381-42-7

alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))-

Cat. No.: B15189159
CAS No.: 138381-42-7
M. Wt: 658.7 g/mol
InChI Key: ZPXJOVRCQUNEIY-NYUYOZCFSA-N
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Description

Alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-5-C-(1,2,6,6a,7,10,10a,11-octahydro-4-methyl-6,11-dioxoanthra(2,1-b)thien-9-yl)-, 3-(4-methylbenzenesulfonate), S,S-dioxide, (6aR-(6a-alpha,9(S*),10a-alpha))- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, formation of the furanose ring, and introduction of the anthraquinone and sulfonate groups. Common reagents used in these reactions include protecting agents like acetone, oxidizing agents like potassium permanganate, and sulfonating agents like p-toluenesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of sulfonate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme mechanisms or as a substrate in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The anthraquinone moiety may intercalate with DNA, while the sulfonate group can enhance solubility and bioavailability. The furanose ring may participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Xylofuranose derivatives: Compounds with similar furanose structures.

    Anthraquinone derivatives: Compounds with similar anthraquinone moieties.

    Sulfonate derivatives: Compounds with similar sulfonate groups.

Uniqueness

This compound is unique due to its combination of a furanose ring, anthraquinone moiety, and sulfonate group, which confer distinct chemical and biological properties

Properties

CAS No.

138381-42-7

Molecular Formula

C32H34O11S2

Molecular Weight

658.7 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-[[(6aR,10aS)-4-methyl-3,3,6,11-tetraoxo-1,2,6a,7,10,10a-hexahydronaphtho[3,2-e][1]benzothiol-9-yl]-hydroxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C32H34O11S2/c1-15-5-8-18(9-6-15)45(38,39)43-28-27(40-31-29(28)41-32(3,4)42-31)24(33)17-7-10-19-21(14-17)26(35)23-20-11-12-44(36,37)30(20)16(2)13-22(23)25(19)34/h5-9,13,19,21,24,27-29,31,33H,10-12,14H2,1-4H3/t19-,21+,24?,27-,28+,29-,31-/m1/s1

InChI Key

ZPXJOVRCQUNEIY-NYUYOZCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H](O[C@@H]2C(C4=CC[C@@H]5[C@H](C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(OC2C(C4=CCC5C(C4)C(=O)C6=C(C5=O)C=C(C7=C6CCS7(=O)=O)C)O)OC(O3)(C)C

Origin of Product

United States

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